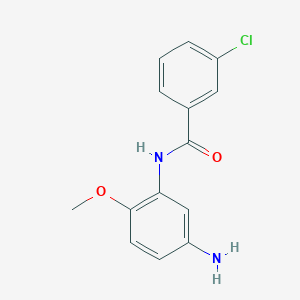

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-chlorobenzoic acid.

Amidation Reaction: The 5-amino-2-methoxyaniline is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is primarily recognized for its role in the synthesis of biologically active compounds. Its structural features contribute to various pharmacological activities, making it a valuable intermediate in drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against several cancer cell lines, including breast and lung cancers. A study highlighted the synthesis of quinazoline derivatives from this compound, which demonstrated significant cytotoxicity against cancer cells, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in treating inflammatory diseases .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a herbicide or plant growth regulator.

Herbicidal Activity

The compound exhibits herbicidal properties that can be utilized to control unwanted vegetation in agricultural settings. Research has demonstrated that formulations containing this compound effectively inhibit the growth of various weed species without adversely affecting crop yields .

Plant Growth Regulation

Beyond herbicidal activity, this compound can regulate plant growth by influencing hormonal pathways within plants. Studies have shown that it can promote root development and enhance overall plant vigor when applied at specific concentrations .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity.

Synthesis Overview

A common synthetic route involves starting with 5-amino-2-methoxyaniline and chlorinating it to introduce the chloro group on the benzamide moiety. The reaction conditions are crucial for optimizing yield and purity .

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Chlorination | Sodium hypochlorite, acetic acid | >85% |

| 2 | Amide Formation | Ammonium hydroxide | >90% |

Case Study: Anticancer Derivatives

In a notable case study, researchers synthesized a series of compounds derived from this compound and evaluated their anticancer activity against human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating potent activity .

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.

Comparación Con Compuestos Similares

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Comparison:

- Structural Differences: The similar compounds differ in the substituents attached to the phenyl ring or the amide nitrogen, which can significantly influence their chemical and biological properties.

- Unique Properties: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is unique due to the presence of the chloro group, which can enhance its reactivity and interaction with biological targets compared to its analogs.

Actividad Biológica

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, a methoxy group, and a chlorobenzene moiety. These functional groups contribute to its unique chemical properties and biological activities, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : The synthesis begins with the appropriate aniline derivative.

- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

- Histone Deacetylases (HDACs) : It has been shown to inhibit HDAC activity, which is crucial for regulating gene expression and cellular signaling pathways.

- Kinases : The compound interacts with various kinases, which play vital roles in cell proliferation and survival.

These interactions can lead to significant biological effects, such as apoptosis induction and inhibition of cell proliferation in cancer models.

Case Studies

- Cancer Research : In studies involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. It was observed to induce apoptosis in several types of cancer cells by modulating key signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its ability to disrupt bacterial cell membranes .

Data Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives. A comparison highlights its unique reactivity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide | Fluorobenzamide moiety | Potential enzyme interactions |

| N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide | Dichlorobenzene moieties | Enhanced HDAC inhibition |

| N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | Pyrrolidine ring | Different enzyme modulation |

Propiedades

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORXGWQRPHYJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.